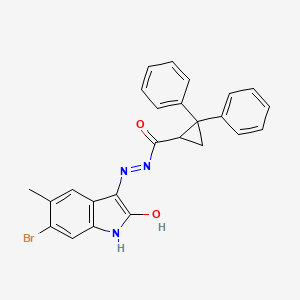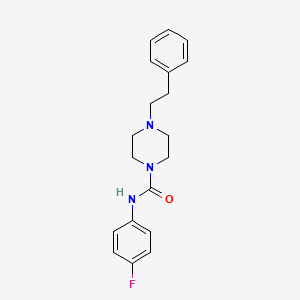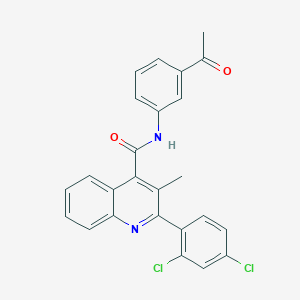![molecular formula C20H16N2O4 B5227447 N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B5227447.png)
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide, also known as GSK-3β inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. GSK-3β is a key enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been shown to have therapeutic benefits in various diseases, including Alzheimer's disease, diabetes, and cancer.
作用機序
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide inhibits this compoundβ, which is a key enzyme that plays a crucial role in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of this compoundβ has been shown to have therapeutic benefits in various diseases, including Alzheimer's disease, diabetes, and cancer.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. Inhibition of this compoundβ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. Inhibition of this compoundβ has also been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes.
実験室実験の利点と制限
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of this compoundβ, which makes it a valuable tool for studying the role of this compoundβ in various cellular processes. However, it also has some limitations. It has low solubility in water, which can make it difficult to use in some experiments. It also has potential off-target effects, which can complicate the interpretation of results.
将来の方向性
There are several future directions for research on N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide. One area of research is the development of more potent and selective inhibitors of this compoundβ. Another area of research is the investigation of the therapeutic potential of this compoundβ inhibitors in other diseases, such as cancer. Additionally, more research is needed to fully understand the mechanisms of action of this compoundβ inhibitors and their potential off-target effects.
合成法
The synthesis of N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide involves several steps. The first step involves the reaction of 2-bromo-5-nitrobenzoic acid with 2-aminopyridine to form 2-(2-pyridyl)benzoic acid. The second step involves the reaction of 2-(2-pyridyl)benzoic acid with 2-phenoxyacetyl chloride to form N-(2-phenoxyacetyl)-2-(2-pyridyl)benzoic acid. The third step involves the reaction of N-(2-phenoxyacetyl)-2-(2-pyridyl)benzoic acid with 1,3-benzodioxole-5-carboxylic acid to form this compound.
科学的研究の応用
N-[(2-phenoxy-3-pyridinyl)methyl]-1,3-benzodioxole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. One of the key areas of research is Alzheimer's disease. Inhibition of this compoundβ has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. This compound has been shown to inhibit this compoundβ and improve cognitive function in animal models of Alzheimer's disease.
Another area of research is diabetes. Inhibition of this compoundβ has been shown to improve insulin sensitivity and glucose metabolism in animal models of diabetes. This compound has been shown to inhibit this compoundβ and improve insulin sensitivity and glucose metabolism in animal models of diabetes.
特性
IUPAC Name |
N-[(2-phenoxypyridin-3-yl)methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O4/c23-19(14-8-9-17-18(11-14)25-13-24-17)22-12-15-5-4-10-21-20(15)26-16-6-2-1-3-7-16/h1-11H,12-13H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YISDSTPRJMLHTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=C(N=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-benzyl-1-{3-[1-(1-cyclohexen-1-ylacetyl)-4-piperidinyl]propanoyl}piperidine](/img/structure/B5227366.png)
![5,10-diiodo-2-phenyl-1H-phenanthro[9,10-d]imidazole](/img/structure/B5227367.png)

![4-butoxy-N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227374.png)
![6-(4-chlorophenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5227384.png)

![4-({[5-(4-chlorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5227402.png)

![3-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5227424.png)

![cyclohexyl 4-[4-(diethylamino)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5227440.png)
![2-(allylthio)-4-[3-(benzyloxy)-4-methoxyphenyl]-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B5227441.png)
![N-[2-(diethylamino)ethyl]-2-(4-ethyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5227455.png)
![N-[2-(4-morpholinyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5227470.png)
